Magnesium meso-tetraphenylporphine
Description
Historical Development and Discovery
The synthesis of MgTPP emerged from advancements in porphyrin chemistry, particularly the development of tetraphenylporphyrin (H₂TPP). Key milestones include:
Early Synthesis of H₂TPP :
Metalation to MgTPP :
- Room-Temperature Synthesis (1995) : Treatment of H₂TPP with magnesium halides (e.g., MgBr₂, MgI₂) in noncoordinating solvents (toluene, CHCl₃) with hindered amines (triethylamine) achieved quantitative magnesium insertion within minutes.
- Surface-Mediated Metalation : Deposition of H₂TPP onto MgO surfaces at room temperature facilitated spontaneous metalation, attributed to hydroxyl-deficient MgO morphologies.
Fundamental Chemical Characteristics
MgTPP’s structure and properties underpin its utility in photochemistry and materials science.
Structural Features
- Macrocyclic Core : A 22-π-electron conjugated system comprising four pyrrole units linked by methine bridges, coordinated to Mg²⁺.
- Substituents : Four phenyl groups attached at meso-positions, enhancing solubility and stabilizing the macrocycle.
- Symmetry : D₄h symmetry in MgTPP, contrasting with D₂h symmetry in free-base H₂TPP due to Mg²⁺ chelation.
Spectroscopic Properties
MgTPP exhibits distinct absorption and emission features critical for photophysical studies:
Key observations:
Solubility and Stability
- Solubility : Soluble in toluene, CHCl₃, and CH₂Cl₂ but insoluble in water. Hydrated forms (e.g., Mg meso-tetraphenylporphine monohydrate) show enhanced solubility in polar aprotic solvents like DMSO.
- Stability : Stable under ambient conditions but sensitive to light-induced oxidation, forming O₂ adducts with characteristic N–O bonds.
Role in Porphyrin Chemistry Research
MgTPP serves as a model system for studying photochemical reactions, coordination chemistry, and biomimetic processes.
Photochemical Reactivity
Coordination and Redox Behavior
Properties
Molecular Formula |
C44H30MgN4+2 |
|---|---|
Molecular Weight |
639 g/mol |
IUPAC Name |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diium-21,23-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2/p+2/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?; |
InChI Key |
XEHJAWQTIIXDON-JJUIXLEHSA-P |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C\3/[NH+]=C(/C(=C/4\[N-]/C(=C(\C5=[NH+]/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C=C4)/C9=CC=CC=C9)C=C3.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=[NH+]3)C(=C4C=CC(=C(C5=[NH+]C(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)[N-]4)C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Magnesium Perchlorate in Acetonitrile
Stepwise Synthetic Approaches for Enhanced Solubility
Nakagawa et al. (2018) demonstrated that introducing solubilizing groups, such as triisopropylsilylethynyl, prior to metallation significantly improves reaction efficiency. For MgTPP derivatives, this involves:
- Silylation : Protecting ethynyl groups with triisopropylsilyl (TIPS) to enhance solubility.
- Metallation : Reacting the soluble intermediate with $$ \text{MgBr}_2 $$ in toluene.
- Deprotection : Removing TIPS groups post-metallation.
This method achieves yields exceeding 50% for tetra(phenylethynyl) derivatives and could be adapted for MgTPP.
Purification and Characterization Techniques
Solubility Considerations
MgTPP exhibits limited solubility in polar solvents but dissolves readily in dichloromethane (DCM) and toluene. Storage under nitrogen at 2–8°C prevents oxidative degradation.
Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | 10.2 |
| Toluene | 8.7 |
| Acetonitrile | 0.5 |
Spectroscopic Characterization
- UV-Vis : $$ \lambda_{\text{max}} $$ at 418 nm (Soret band), 515 nm, and 647 nm (Q-bands).
- FTIR : Absence of N-H stretches (3300 cm$$^{-1}$$) confirms metallation.
Comparative Analysis of Synthetic Methods
| Method | Yield | Scalability | Solubility Control |
|---|---|---|---|
| $$ \text{Mg(ClO}4)2 $$ | Low | Moderate | Poor |
| $$ \text{MgBr}_2 $$/DBU | Moderate | High | Good |
| Stepwise Silylation | High | High | Excellent |
The stepwise approach balances yield and solubility but requires additional synthetic steps.
Chemical Reactions Analysis
Types of Reactions
Magnesium meso-tetraphenylporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the magnesium ion and the conjugated porphyrin ring system .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions to prevent degradation of the porphyrin ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .
Scientific Research Applications
Scientific Research Applications
- Catalysis :
-
Biological Research :
- In biological contexts, MgTPP serves as a model compound for studying natural porphyrins' behavior within biological systems. It has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, leading to targeted cell destruction .
- Sensor Development :
- Antibacterial Activity :
Case Study 1: Photodynamic Therapy
A study demonstrated that MgTPP could effectively induce apoptosis in cancer cells through photodynamic therapy. The mechanism involved the absorption of light by the porphyrin structure, leading to the generation of singlet oxygen, which selectively damaged cancerous cells while sparing healthy tissue .
Case Study 2: Antibacterial Properties
Research conducted on MgTPP-based complexes revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized various spectroscopic techniques to confirm the structural integrity and efficacy of these complexes in inhibiting bacterial growth .
Case Study 3: Catalytic Applications
In another investigation, MgTPP was employed as a catalyst for the oxidation of alkanes. The results indicated that MgTPP facilitated higher reaction rates compared to traditional catalysts, showcasing its potential for industrial applications in synthetic chemistry .
Mechanism of Action
The mechanism by which Magnesium meso-tetraphenylporphine exerts its effects involves the interaction of the magnesium ion with various molecular targets. The porphyrin ring system facilitates electron transfer processes, which can lead to the generation of reactive species. These reactive species can then interact with biological molecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Insights
Photophysical Properties
- H₂TPP serves as the benchmark for comparing absorption/emission spectra. MgTPP exhibits redshifted Soret bands (~425 nm) due to Mg²⁺ coordination, enhancing light-harvesting efficiency compared to the free base .
- Fluorinated-TPP shows altered electronic properties (e.g., increased electron-withdrawing effects) and stability, making it superior in harsh environments .
Solubility and Stability
- MgTPP surpasses H₂TPP in solubility due to reduced aggregation from metal coordination .
- Al(III)-TPP and In(III)-TPP demonstrate exceptional stability under electron impact, critical for mass spectrometry applications .
Catalytic Performance
Spectroscopic and Computational Studies
- DFT calculations on H₂TPP-C₆₀ complexes reveal noncovalent interactions critical for organic electronics, a trait shared but modulated in MgTPP .
- Vibrational studies highlight MgTPP’s rigid macrocycle compared to porphine , with isotope effects influencing NH/ND stretching bands .
Q & A
Q. What are the established synthetic protocols for Magnesium meso-tetraphenylporphine (MgTPP), and how can purity be rigorously assessed?
MgTPP is synthesized via refluxing pyrrole and benzaldehyde in propionic acid under inert conditions, followed by metallation with magnesium salts. Critical steps include:
- Condensation : Pyrrole and benzaldehyde (1:4 molar ratio) in propionic acid at 140°C for 4–6 hours .
- Metallation : Adding magnesium acetate to the free-base porphyrin in refluxing dimethylformamide (DMF) for 2 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) and recrystallization from ethanol . Purity Assessment :
- HPLC : Retention time consistency and peak symmetry (≥99% purity) .
- UV-Vis : Q-band ratios (e.g., Soret band at ~420 nm, Q-bands at 550–650 nm) to detect demetallation or impurities .
Q. Which spectroscopic techniques are most effective for characterizing MgTPP’s structural integrity?
Key techniques include:
- IR Spectroscopy : NH/ND isotope effects (e.g., shifts in stretching bands at ~3300 cm⁻¹) to confirm metalation .
- NMR : Proton signals for phenyl groups (δ 7.5–8.5 ppm) and absence of free pyrrole protons .
- UV-Vis : Soret band intensity (ε ~5×10⁵ M⁻¹cm⁻¹) and Q-band splitting to assess aggregation .
Advanced Research Questions
Q. How does the magnesium coordination center influence catalytic activity in hydrogen evolution reactions (HER)?
The Mg²⁺ center modulates electron transfer pathways by stabilizing charge-separated states. Comparative studies with CoTPP show:
- Redox Potential : MgTPP exhibits a less negative reduction potential (-1.2 V vs. SCE) than CoTPP (-0.8 V), favoring proton-coupled electron transfer .
- Kinetic Studies : MgTPP’s dissociation rate (k = 1.2×10⁻³ s⁻¹) is slower than Group 13/14 metalloporphyrins, suggesting stable coordination during catalysis . Methodological Insight : Use electrochemical impedance spectroscopy (EIS) to correlate charge-transfer resistance with catalytic turnover .
Q. What experimental conditions optimize MgTPP’s role as a photosensitizer in singlet oxygen (¹O₂) generation?
- Light Source : Broad-spectrum lamps (λ > 420 nm) or LEDs matched to MgTPP’s Soret band .
- Solvent : Dichloromethane/ethanol (1:9) minimizes aggregation and enhances ¹O₂ quantum yield (ΦΔ ~0.6) .
- Oxygenation : Continuous O₂ bubbling during irradiation to maintain triplet-state quenching . Validation : Monitor ¹O₂ via trapping with 1,3-diphenylisobenzofuran (DPBF) and decay kinetics .
Q. How can computational models (e.g., DFT) resolve electronic structure ambiguities in MgTPP?
- Geometry Optimization : Use B3LYP/6-31G(d) to model Mg–N bond lengths (~2.05 Å) and planarity .
- Vibrational Assignments : Compare calculated IR frequencies (e.g., porphyrin ring modes at 1600–1400 cm⁻¹) with experimental data .
- Electronic Excitations : TD-DFT to simulate UV-Vis spectra and assign charge-transfer transitions .
Q. How should researchers address contradictions in kinetic data for MgTPP’s coordination chemistry?
Discrepancies in dissociation rates (e.g., solvent-dependent k values) can be resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
